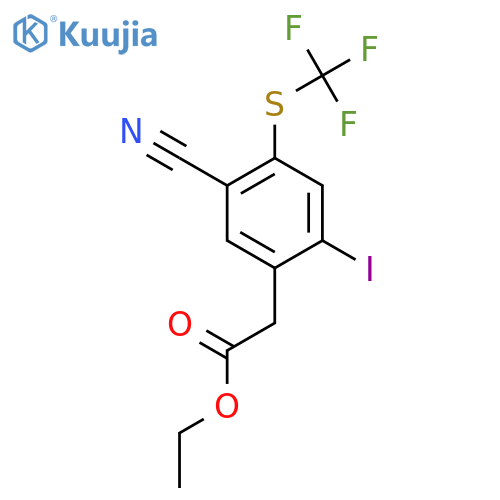

Cas no 1803797-52-5 (Ethyl 5-cyano-2-iodo-4-(trifluoromethylthio)phenylacetate)

1803797-52-5 structure

商品名:Ethyl 5-cyano-2-iodo-4-(trifluoromethylthio)phenylacetate

CAS番号:1803797-52-5

MF:C12H9F3INO2S

メガワット:415.170044660568

CID:4944992

Ethyl 5-cyano-2-iodo-4-(trifluoromethylthio)phenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-cyano-2-iodo-4-(trifluoromethylthio)phenylacetate

-

- インチ: 1S/C12H9F3INO2S/c1-2-19-11(18)4-7-3-8(6-17)10(5-9(7)16)20-12(13,14)15/h3,5H,2,4H2,1H3

- InChIKey: BDCKVKHVZGYPGI-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(=C(C#N)C=C1CC(=O)OCC)SC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 396

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 75.4

Ethyl 5-cyano-2-iodo-4-(trifluoromethylthio)phenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015021166-250mg |

Ethyl 5-cyano-2-iodo-4-(trifluoromethylthio)phenylacetate |

1803797-52-5 | 97% | 250mg |

489.60 USD | 2021-06-18 | |

| Alichem | A015021166-1g |

Ethyl 5-cyano-2-iodo-4-(trifluoromethylthio)phenylacetate |

1803797-52-5 | 97% | 1g |

1,504.90 USD | 2021-06-18 | |

| Alichem | A015021166-500mg |

Ethyl 5-cyano-2-iodo-4-(trifluoromethylthio)phenylacetate |

1803797-52-5 | 97% | 500mg |

863.90 USD | 2021-06-18 |

Ethyl 5-cyano-2-iodo-4-(trifluoromethylthio)phenylacetate 関連文献

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

1803797-52-5 (Ethyl 5-cyano-2-iodo-4-(trifluoromethylthio)phenylacetate) 関連製品

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量